

Preliminary Anti-Complement Activity of Campneoside II: A Technical Guide

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Compound of Interest		
Compound Name:	Campneoside II	
Cat. No.:	B1250910	Get Quote

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This technical guide provides an in-depth overview of the preliminary anti-complement activity of **Campneoside II**, a phenylethanoid glycoside. The information presented herein is intended to support further research and development of this compound as a potential modulator of the complement system.

Introduction

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens and in the inflammatory response. However, dysregulation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Consequently, the identification of novel complement inhibitors is an area of significant therapeutic interest. **Campneoside II**, a natural compound isolated from Paulownia tomentosa var. tomentosa wood, has demonstrated noteworthy anticomplement activity in vitro, suggesting its potential as a lead compound for the development of new anti-inflammatory agents.[1][2]

Quantitative Data on Anti-Complement Activity

The inhibitory effect of **Campneoside II** on the classical pathway of the complement system was evaluated and compared with other related phenylethanoid glycosides and known inhibitors. The 50% inhibitory concentration (IC50) values are summarized in the table below.



Compound	IC50 (μM)[1][2][3]
Campneoside II	58
Isoilicifolioside A	63
Isocampneoside II	67
Ilicifolioside A	74
Tiliroside (Positive Control)	104
Rosmarinic Acid (Positive Control)	182

Data presented as the mean of three independent replicates.

Experimental Protocol: Hemolytic Assay for Classical Pathway Activity

The anti-complement activity of **Campneoside II** was determined using a hemolytic assay that measures the lysis of sensitized sheep red blood cells (erythrocytes) upon activation of the classical complement pathway.[3]

3.1. Materials and Reagents:

- Normal Human Serum (as a source of complement)
- Gelatin Veronal Buffer (GVB²⁺)
- Sensitized Sheep Red Blood Cells
- Campneoside II (and other test compounds) dissolved in Dimethyl Sulfoxide (DMSO)
- Tiliroside and Rosmarinic Acid (as positive controls)
- UV Spectrometer

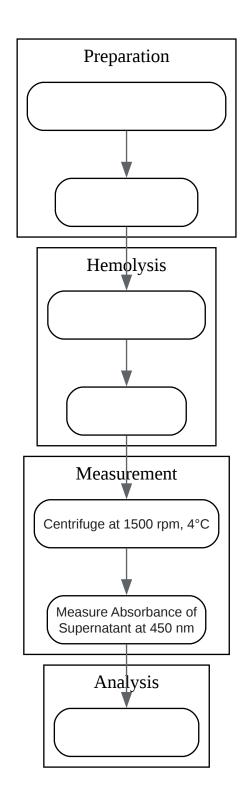
3.2. Assay Procedure:



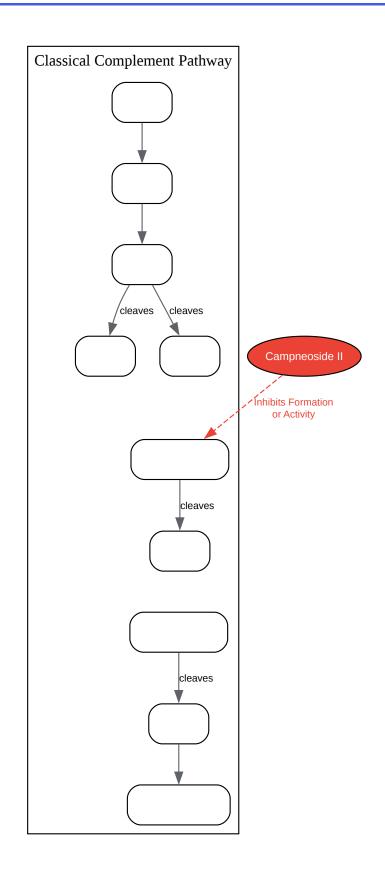
- A diluted solution of normal human serum (80 μl) was mixed with GVB²⁺ (80 μl) in the presence or absence of the test compounds.[3]
- The mixture was pre-incubated at 37°C for 30 minutes to allow for the interaction between the test compound and complement proteins.[3]
- Sensitized sheep red blood cells (40 µl) were then added to the mixture.[3]
- The reaction mixture was incubated for a second time under the same conditions (37°C for 30 minutes) to allow for complement-mediated hemolysis.[3]
- Following incubation, the mixture was centrifuged at 1500 rpm at 4°C to pellet the intact erythrocytes.[3]
- The absorbance of the supernatant (100 μl), which contains hemoglobin released from lysed cells, was measured at 450 nm using a UV spectrometer.[3]
- The anti-complement activity was expressed as the 50% inhibitory concentration (IC50)
 value, calculated from the reduction in complement-dependent hemolysis compared to the
 control.[3]

Visualizations Experimental Workflow









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